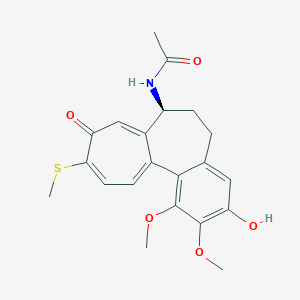

3-Demethylthiocolchicine

Description

Contextualization of Colchicine (B1669291) as a Foundational Compound for Analog Research

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long and storied history in medicine, with its use dating back to ancient times for the treatment of gout and other inflammatory conditions. nih.govqu.edu.qa Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby disrupting their formation and function. tandfonline.com This interference with the microtubule cytoskeleton leads to the arrest of cell division at the metaphase stage, a property that has made colchicine a valuable tool in cell biology and a subject of interest in cancer research. nih.govnih.gov

However, the clinical application of colchicine as an anticancer agent is severely limited by its narrow therapeutic index and significant toxicity to normal, rapidly dividing cells. qu.edu.qascispace.com This inherent toxicity has spurred extensive research into the synthesis of colchicine analogues. The goal of this research is to dissociate the desirable antimitotic activity from the undesirable toxic effects. qu.edu.qaacs.orgnih.gov By modifying the A, B, or C rings of the colchicine scaffold, scientists can systematically probe the structural requirements for tubulin binding and cytotoxicity. acs.org This has led to the creation of a vast library of colchicinoids, each with unique biological properties, providing a rich platform for understanding the intricate relationship between chemical structure and biological function. tandfonline.comacs.org

Rationale for Focused Investigation of 3-Demethylthiocolchicine in Academic Research

Research indicates that this compound exhibits broad-spectrum antitumor activity and shares similar antimitotic and anti-inflammatory properties with colchicine, but with notably lower toxicity. medchemexpress.combiotrend.comtargetmol.com This favorable therapeutic profile makes it a promising candidate for further investigation as a potential anticancer agent. nih.gov Studies have demonstrated that this compound effectively inhibits tubulin polymerization, a key step in cell division, and can induce apoptosis (programmed cell death) in various cancer cell lines. smolecule.com The presence of the hydroxyl group at the C-3 position is believed to enhance its binding affinity to β-tubulin through the formation of a hydrogen bond. smolecule.com Furthermore, the thioether substitution at C-10 increases the compound's lipophilicity, which can alter its pharmacokinetic properties.

The focused investigation of this compound is also driven by its potential as a lead compound for the development of novel derivatives with even greater therapeutic potential. nih.gov By using this compound as a starting scaffold, researchers can explore further structural modifications to optimize its anticancer activity and minimize off-target effects.

Historical Trajectory of Colchicinoid Research and its Bearing on this compound Development

The journey of colchicinoid research began with the isolation of colchicine in 1820 and the elucidation of its structure in the mid-20th century. nih.gov Early research focused on understanding its mechanism of action and its effects on cell division. The discovery of colchicine as a "mitotic poison" in the 1930s was a landmark event that opened up new avenues for its use in biological research and plant breeding. nih.gov

The quest for less toxic and more effective colchicine derivatives gained momentum in the latter half of the 20th century. This led to the synthesis and evaluation of a wide array of analogues, including those with modifications on all three rings of the colchicine skeleton. acs.org A significant breakthrough was the discovery that replacing the oxygen atom at C-10 with a sulfur atom, creating thiocolchicine (B1684108) analogues, often resulted in increased potency in inhibiting tubulin polymerization. nih.gov

The development of this compound is a direct outcome of this systematic exploration of colchicinoid chemistry. Its synthesis can be achieved through methods such as the demethylation of thiocolchicoside (B1682803) using sulfuric acid or through biotransformation processes utilizing microorganisms like Bacillus megaterium. researchgate.netresearchgate.net The evaluation of this compound in various preclinical models has provided valuable data on its antitumor potential and its interactions with tubulin at a molecular level. nih.govnih.gov Studies involving chemically reactive analogs like 3-chloroacetyl-3-demethylthiocolchicine (B140561) have been instrumental in mapping the colchicine binding site on β-tubulin, identifying key amino acid residues involved in the interaction. nih.govresearchgate.netnih.gov

Interactive Data Tables

Table 1: Comparison of In Vitro Activity of Colchicinoids

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| This compound | Tubulin Polymerization | 12 | HeLa | smolecule.com |

| Thiocolchicine | Tubulin Polymerization | 8 | HeLa | smolecule.com |

Table 2: Covalent Binding Characteristics of Demethylthiocolchicine Analogs to Tubulin

| Compound | % Covalently Bound | Target Subunit | Key Residues | Reference |

| 3-chloroacetyl-3-demethylthiocolchicine | ~60% | β-tubulin | Cys-239, Cys-354 | nih.govresearchgate.net |

| 2-chloroacetyl-2-demethylthiocolchicine | ~33% | β-tubulin | Cys-239, Cys-354 | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236340 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-25-7 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLTHIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformation Strategies for 3 Demethylthiocolchicine

Chemical Synthesis Methodologies

Chemical approaches to 3-demethylthiocolchicine primarily involve the cleavage of the methyl ether at the C-3 position of the parent compound, thiocolchicine (B1684108), or its glycosylated form, thiocolchicoside (B1682803).

Acid-Catalyzed Demethylation Processes

The use of strong mineral acids facilitates the hydrolysis of ether linkages in colchicinoids. For the synthesis of this compound, this method is applied to its glycoside precursor, thiocolchicoside.

Detailed Research Findings: A common laboratory-scale synthesis involves dissolving thiocolchicoside in 85-88% phosphoric acid. google.com The mixture is stirred at room temperature overnight, during which the glycosidic bond is cleaved, followed by the demethylation at the C-3 position to yield this compound. google.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). google.com Another approach involves the hydrolysis of thiocolchicine using 20% sulfuric acid over an extended period (120 hours), which can produce 3-demethyl-N-deacetylthiocolchicine in nearly quantitative yields. google.com While effective, acid-catalyzed methods can lack regioselectivity, potentially leading to a mixture of demethylated products and requiring careful control of reaction conditions such as temperature and time. google.comresearchgate.net

Table 1: Acid-Catalyzed Demethylation Methods

| Starting Material | Reagent | Conditions | Product | Source(s) |

|---|---|---|---|---|

| Thiocolchicoside | 85-88% Phosphoric Acid | Room temperature, overnight | This compound | google.com |

Lewis Acid-Mediated Demethylation Techniques

Lewis acids offer an alternative route for demethylation by coordinating to the methoxy (B1213986) oxygen, which facilitates the removal of the methyl group. However, achieving high regioselectivity for the C-3 position in thiocolchicine remains a significant challenge.

Detailed Research Findings: The treatment of thiocolchicine with certain Lewis acids has been explored, but with mixed results regarding selectivity. For instance, it is known that tin(IV) chloride tends to demethylate the C-1 position, while aluminum chloride favors the C-2 position. google.com The use of boron tribromide (BBr₃) on thiocolchicine leads predominantly to a mixture of 1,2- and 2,3-bis-demethylated products, rather than the desired mono-demethylated compound at the C-3 position. google.com In contrast, for the analogous compound colchicine (B1669291), treatment with BBr₃ in anhydrous methylene (B1212753) chloride has been shown to achieve selective demethylation at the C-3 position with a high recovery of 93%. This suggests that the sulfur-containing group in thiocolchicine influences the reaction's regioselectivity.

Table 2: Regioselectivity of Lewis Acids on Colchicinoids

| Lewis Acid | Substrate | Predominant Position(s) of Demethylation | Source(s) |

|---|---|---|---|

| Tin(IV) Chloride (SnCl₄) | Thiocolchicine | C-1 | google.com |

| Aluminum Chloride (AlCl₃) | Thiocolchicine | C-2 | google.com |

| Boron Tribromide (BBr₃) | Thiocolchicine | C-2 and C-3 (bis-demethylation) | google.com |

Derivatization via Esterification and N-Acylation

Once formed, the phenolic hydroxyl group at the C-3 position of this compound is a prime site for further modification through reactions like esterification. Similarly, the N-acetyl group on the B-ring can be exchanged for other acyl groups. These derivatizations are performed to explore structure-activity relationships.

Detailed Research Findings: Esterification of the phenolic group in this compound has been shown to produce compounds with enhanced biological activity. nih.gov A variety of N-acyl, N-aroyl, and N-(substituted benzyl) deacetylthiocolchicinoids have been synthesized and evaluated. nih.govacs.org For example, 2-(this compound)acetic acid can be synthesized by suspending this compound in dry acetonitrile (B52724) and reacting it with ethyl bromoacetate (B1195939) in the presence of the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This reaction proceeds with a 92% yield after purification. google.com In another example, N-deacetyl-N-pentafluoropropionyl-3-O-cyclopentenyl-thiocolchicine was synthesized by reacting the corresponding precursor with cyclopentenyl bromide. google.com The replacement of the N-acetyl group with other N-acyl or N-carbalkoxy groups has also afforded many compounds with superior activity compared to the parent drug. nih.gov

Thiation Reactions and Thioketone Formation

Thiation reactions introduce a sulfur atom in place of an oxygen atom, typically converting a carbonyl group into a thioketone. This modification significantly alters the electronic properties and potential biological interactions of the molecule.

Detailed Research Findings: The thiation of thiocolchicine using Lawesson's reagent has been successfully employed to create novel thiotropolones. nih.govresearchgate.net This reaction converts the tropolone (B20159) carbonyl group at the C-9 position into a thioketone. nih.gov The resulting thioketone derivatives of thiocolchicine have been found to exhibit high antitubulin activity, demonstrating the impact of this structural modification. nih.govresearchgate.net The structures of these novel thiotropolones have been confirmed through spectral data analysis. nih.gov

Biotechnological Approaches for this compound Production

Biotechnological methods, particularly microbial biotransformation, present a "green" and highly specific alternative to chemical synthesis for producing this compound. These processes leverage the enzymatic machinery of microorganisms to achieve regioselective demethylation that is often difficult to control chemically. nih.gov

Microbial Demethylation (e.g., Bacillus species Biotransformation)

Several bacterial species, most notably from the genus Bacillus, have been identified for their ability to selectively demethylate colchicinoids at the C-3 position. This biotransformation is a key step in the industrial production of related pharmaceutical compounds.

Detailed Research Findings: The use of Bacillus species offers a highly efficient and direct route for C-3 demethylation. nih.gov Bacillus megaterium is capable of the regiospecific demethylation of colchicine at the C-3 position via a P450 BM-3 monooxygenase enzyme. researchgate.net While often used to convert thiocolchicine directly into its glycosylated derivative (thiocolchicoside), this process proceeds through the crucial intermediate, this compound. nih.govresearchgate.net

A process using Bacillus aryabhattai (accession number MTCC 5875) has been specifically developed for the conversion of colchicinoids into their 3-glycosylated derivatives via their 3-demethyl analogues. google.com In this process, 3-O-demethylthiocolchicine (DMTC) is formed as a key intermediate and can be isolated. google.com The biotransformation is typically completed within 18-40 hours at a temperature between 15°C and 55°C and a pH of 4 to 9, with optimal substrate concentrations of 1.0 to 1.5 g/L. google.com Similarly, Bacillus aryabhattai has been used to catalyze the 3-O-demethylation of colchicine, achieving a conversion efficiency of 68–72%.

Furthermore, a novel strain of Bacillus endophyticus, isolated from the rhizospheric soils of Gloriosa superba, has proven effective in the demethylation of colchicine, yielding approximately 71.97% of 3-demethylcolchicine under optimized conditions. researchgate.net This highlights the broad potential within the Bacillus genus for this specific and valuable biotransformation.

Table 3: Microbial Demethylation of Colchicinoids by Bacillus Species

| Microorganism (Strain) | Substrate(s) | Key Intermediate/Product | Enzyme System | Process Conditions / Yield | Source(s) |

|---|---|---|---|---|---|

| Bacillus megaterium | Thiocolchicine, Colchicine | This compound | P450 BM-3 Monooxygenase | Green, efficient, and direct biotransformation | researchgate.netnih.govresearchgate.net |

| Bacillus aryabhattai (MTCC 5875) | Thiocolchicine, Colchicine | 3-O-demethylthiocolchicine (DMTC) | Not specified | 18-40h; 15-55°C; pH 4-9; 1.0-1.5 g/L substrate | google.com |

| Bacillus aryabhattai (MTC 5875) | Colchicine | 3-O-demethylcolchicine (DMC) | Not specified | 68-72% conversion efficiency |

Enzymatic Bioconversion Pathways and Selectivity

The biotransformation of colchicinoids, including the conversion to 3-demethylated derivatives, represents a greener and more selective alternative to traditional chemical methods. Chemical demethylation often results in a mixture of mono-, di-, and tri-demethylated products at various positions, with conversion rates to the desired 2- or 3-demethylated forms hovering around 40-50%, making it commercially challenging. calonmedical.com Microbial biotransformation, however, offers a highly regioselective approach.

Specific strains of Bacillus megaterium have been identified as effective biocatalysts for the regioselective demethylation and subsequent glucosylation of thiocolchicine to produce thiocolchicoside. researchgate.netnih.gov This process can also be adapted to convert the by-product 3-O-demethyl-thiocolchicine into the valuable thiocolchicoside. nih.gov The key to this selectivity lies in the enzymatic machinery of the microorganisms. For instance, cytochrome P450 monooxygenases, such as P450 BM-3 from Bacillus megaterium (the product of the CYP102A1 gene), have been shown to specifically target the C-3 position of the tropolone ring in colchicine for demethylation. researchgate.net This high degree of selectivity avoids the formation of unwanted isomers and simplifies downstream processing.

Similarly, Bacillus aryabhattai has been shown to selectively produce 3-demethyl analogues of colchicine and thiocolchicine. google.comepo.org The biotransformation process using this bacterium also proceeds through the formation of these isolable 3-demethylated intermediates. google.com

Process Optimization in Biotransformation Systems

Optimizing the conditions of biotransformation is critical for maximizing yield and efficiency. For the production of 3-demethylated colchicine (3-DMC) using Bacillus megaterium, statistical methods like Response Surface Methodology (RSM) have been employed to fine-tune key parameters. researchgate.net Factors such as dissolved oxygen (DO), substrate concentration, and process time have been identified as significant variables affecting the bioconversion rate. researchgate.net For example, in a 5-liter bioreactor, optimizing these conditions led to an approximately 80% conversion of 20 mM colchicine within 48 hours. researchgate.net

The choice of culture medium components and fermentation conditions also plays a vital role. Optimal conditions for biotransformation by Bacillus megaterium have been identified as a glucose to glycerol (B35011) ratio of 2:1, a yeast extract to peptone ratio of 1:3, a pH of 7.0, and an incubation temperature of 28°C. researchgate.net The substrate concentration is also a key factor, with optimal levels determined to be between 1.0 to 1.5 g/L for the conversion of colchicinoids by Bacillus aryabhattai. google.com

Synthesis of Advanced this compound Derivatives

Starting from the readily available this compound, a variety of advanced derivatives have been synthesized, expanding the chemical space and potential therapeutic applications of this class of compounds.

New 3-O-glycosyl-3-demethylthiocolchicines have been synthesized by reacting this compound with 1-fluorosugars. nih.govacs.orglilab-ecust.cn This approach allows for the introduction of both natural and unnatural sugar moieties onto the colchicine scaffold. nih.govacs.org An alternative synthetic route starts from thiocolchicoside to prepare 6'-heterosubstituted glycosyl compounds and 6'-desoxy derivatives. nih.govacs.org These glycosylated derivatives have been investigated for their activity as ligands for glycine (B1666218) and γ-aminobutyric acid (GABA) receptors. nih.govacs.org

Analogues of thiocolchicine, including N-acyldeacetylthiocolchicines and N-(alkoxycarbonyl)deacetylthiocolchicines, have been synthesized and evaluated for their biological activity. acs.orgnih.gov These modifications at the B-ring of the colchicine structure have been explored to understand their impact on tubulin binding and antitumor properties. nih.gov While several of these compounds demonstrated high potency in tubulin binding assays, their in vivo activity against tumor systems was sometimes weak, indicating that factors beyond tubulin affinity are important for their biological effects. nih.gov

To further enhance the therapeutic potential, triple-modified colchicine derivatives have been developed. nih.govdntb.gov.ua These compounds feature modifications at three distinct positions on the colchicine skeleton. The synthesis of these complex molecules has yielded derivatives that are active at nanomolar concentrations against various human cancer cell lines. nih.govdntb.gov.ua A significant number of these synthesized derivatives have shown cytotoxicity several times higher than that of colchicine and other standard chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. dntb.gov.ua

Modification of the C-ring of colchicine has also been a fruitful area of research. The methoxy group at the C-10 position can be regioselectively replaced with various cyclic amines. mdpi.com This one-pot reaction typically involves refluxing colchicine with an excess of the desired amine in ethanol (B145695) for 1 to 36 hours, resulting in yields between 60% and 88%. mdpi.comresearchgate.net This modification is considered simpler than deacetylation modifications on the B-ring and does not lead to undesirable structural changes. mdpi.com The resulting C-cyclic amine derivatives have been investigated for their potential as anti-biofilm agents. mdpi.comresearchgate.net

Molecular Mechanisms of Action of 3 Demethylthiocolchicine

Interaction with Tubulin and Microtubule Dynamics

3-Demethylthiocolchicine exerts its effects by directly interacting with tubulin, the protein building block of microtubules. This interaction interferes with the dynamic nature of microtubule assembly and disassembly, which is critical for their function.

This compound binds to tubulin at the well-characterized colchicine-binding site. nih.gov This site is located on the β-tubulin subunit, near the interface with the α-tubulin subunit. researchgate.netsemanticscholar.orgresearchgate.net Studies using reactive analogues of this compound, such as 3-chloroacetyl-3-demethylthiocolchicine (B140561) (3CTC), have been instrumental in mapping the specific points of contact. capes.gov.brnih.gov These investigations have identified key amino acid residues within the binding pocket.

Modeling studies based on electron crystallography of the tubulin dimer have explored potential binding conformations. researchgate.netnih.gov One model places the binding site entirely within the β-tubulin subunit, while another positions it at the α/β interface. researchgate.netnih.gov The binding of colchicinoids like this compound at this interface is thought to be crucial to its mechanism of action. researchgate.net

Table 1: Key β-Tubulin Residues in the this compound Binding Site

| Residue | Location | Role in Binding | Source |

|---|---|---|---|

| Cysteine-239 | β-tubulin | Covalently modified by this compound analogues (e.g., 3CTC). | researchgate.net, nih.gov |

| Cysteine-354 | β-tubulin | Covalently modified by this compound analogues (e.g., 3CTC); identified as a key part of the binding site. | researchgate.net, capes.gov.br, nih.gov |

A primary consequence of this compound binding to tubulin is the potent inhibition of microtubule assembly. nih.gov The compound disrupts the addition of tubulin dimers onto the growing ends of microtubules, a process known as polymerization. nih.gov By binding to soluble, unpolymerized tubulin dimers, this compound forms a tubulin-ligand complex that is incapable of incorporating into the microtubule lattice. researchgate.netdntb.gov.ua

Research has consistently shown that this compound and its derivatives are effective inhibitors of tubulin polymerization at low concentrations. nih.gov In comparative studies, thio ethers of colchicinoids, including this compound, have been found to be invariably more potent inhibitors of tubulin polymerization than their naturally occurring oxygen-containing counterparts. nih.gov The inhibitory activity is competitive with colchicine (B1669291), indicating they share the same binding site and a similar mechanism of action. nih.gov

The assembly of tubulin into straight protofilaments, which then associate laterally to form a microtubule, requires precise intersubunit interactions both longitudinally (head-to-tail) and laterally. The binding of this compound at the colchicine site, located at the interface between α- and β-tubulin, directly perturbs these interactions. researchgate.netresearchgate.net

The binding of the ligand induces or stabilizes a curved conformation in the tubulin dimer. researchgate.net This curvature is incompatible with the straight structure required for incorporation into the microtubule lattice. By preventing the tubulin dimer from adopting the necessary straight conformation, the ligand effectively disrupts the longitudinal contacts required for protofilament elongation. researchgate.net This interference with the fundamental subunit interactions is the basis for the inhibition of microtubule assembly.

The interaction between this compound and tubulin is not a simple lock-and-key fit; it involves significant conformational changes in the protein. researchgate.netsemanticscholar.orgdntb.gov.ua Structural studies reveal that upon binding a ligand at the colchicine site, the tubulin dimer undergoes a conformational shift. researchgate.net

Specifically, the binding of colchicine-site agents prevents the tubulin dimer from switching from its inherent curved conformation to the straight conformation that is essential for microtubule polymerization. researchgate.net This structural change is critical, as it explains how the binding of a small molecule at a single site on the tubulin dimer can have such a dramatic effect on the assembly of the entire microtubule polymer. researchgate.net The inability to achieve this straight conformation prevents the proper alignment and formation of lateral contacts between protofilaments, thus halting microtubule growth. researchgate.net

Perturbation of Tubulin Intersubunit Interactions

Cellular Responses to this compound Exposure

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in the arrest of cell division.

Microtubules are the primary component of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). The inhibition of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle. nih.govacs.org

This disruption activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint. The checkpoint halts the cell cycle at the transition between the G2 (Gap 2) phase and the M (Mitosis) phase to prevent catastrophic errors in chromosome segregation. acs.orgnih.govmdpi.com Consequently, cells exposed to this compound and other colchicine-site inhibitors accumulate in the G2/M phase of the cell cycle. nih.govnih.govmdpi.commedchemexpress.com This cell cycle arrest is a hallmark cellular response to agents that interfere with microtubule function. acs.org

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Effect of this compound | Consequence | Source |

|---|---|---|---|

| Microtubule Dynamics | Inhibition of tubulin polymerization. | Disruption of mitotic spindle formation. | nih.gov, |

| Cell Cycle Progression | Activation of the spindle assembly checkpoint. | Arrest in the G2/M phase. | nih.gov, acs.org, mdpi.com |

Induction of Programmed Cell Death (Apoptosis)

This compound is an analog of colchicine and has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comontosight.ai In vivo studies have confirmed its ability to trigger apoptosis in cancerous cells. The process of apoptosis is a critical mechanism for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

The apoptotic effects of this compound are linked to its interaction with cellular machinery that governs cell life and death. For instance, prolonged exposure to colcemid, a derivative of colchicine, can activate the p53 protein, a tumor suppressor that plays a crucial role in initiating apoptosis. caymanchem.com Furthermore, related compounds have been observed to induce mitochondrial apoptosis through the release of cytochrome c. nih.gov This release is a pivotal event in the intrinsic apoptotic pathway, leading to the activation of caspases, which are the executioners of cell death. nih.gov Specifically, the induction of apoptosis by some colchicoside (B193306) derivatives is marked by the cleavage of caspase-3 and poly(ADP-ribose) polymerase, along with the suppression of cell survival proteins like Bcl-2. researchgate.net

Microtubule Cytoskeleton Disruption

A primary mechanism of action for this compound, similar to its parent compound colchicine, is the disruption of the microtubule cytoskeleton. medchemexpress.comontosight.ai Microtubules are dynamic protein filaments essential for various cellular functions, including cell division, migration, and intracellular transport. nih.govresearchgate.net They are polymers of α- and β-tubulin heterodimers. nih.gov

This compound exerts its effect by binding to β-tubulin at the colchicine binding site, which is located at the interface with α-tubulin. nih.gov This binding prevents the tubulin dimers from polymerizing into microtubules, leading to microtubule depolymerization. nih.gov The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. This interference causes cells to arrest in the G2/M phase of the cell cycle. acs.org

Research has demonstrated that derivatives of this compound, such as 2-chloroacetyl-2-demethylthiocolchicine and 3-chloroacetyl-3-demethylthiocolchicine, covalently bind to β-tubulin. acs.orgdeepdyve.com Specifically, studies have identified cysteine residues, such as Cysβ239 and Cysβ354, as key sites for this covalent interaction. researchgate.netacs.org The disruption of microtubule-dependent processes ultimately contributes to the compound's anti-proliferative and apoptotic effects. ontosight.ai

Table 1: Research Findings on Microtubule Disruption by this compound and Related Compounds

| Compound/Derivative | Target | Effect | Key Findings |

| This compound | β-tubulin | Inhibits microtubule polymerization | Binds to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. nih.gov |

| 2-chloroacetyl-2-demethylthiocolchicine | β-tubulin | Covalent modification | Reacts covalently with Cysβ239 and Cysβ354 residues on β-tubulin. acs.org |

| 3-chloroacetyl-3-demethylthiocolchicine | β-tubulin | Covalent modification | Reacts covalently with Cysβ239 and Cysβ354 residues on β-tubulin. acs.org |

| Colcemid (Demecolcine) | Tubulin | Inhibits tubulin polymerization | Potently inhibits tubulin polymerization, leading to mitotic arrest. caymanchem.com |

Modulation of Inflammatory Signaling Pathways by this compound

Beyond its effects on the cytoskeleton, this compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. medchemexpress.com

Inhibition of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. frontiersin.orgnih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.org Upon activation, the NLRP3 inflammasome recruits pro-caspase-1, leading to its cleavage and the subsequent maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). frontiersin.orgscielo.br

Colchicine, the parent compound of this compound, is known to inhibit the NLRP3 inflammasome. nih.gov This inhibition is a key aspect of its anti-inflammatory effects. Studies have shown that inhibitors of the NLRP3 inflammasome can suppress the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), which is essential for inflammasome formation. researchgate.net By extension, this compound is believed to share this mechanism, contributing to its anti-inflammatory profile. medchemexpress.com The inhibition of NLRP3 inflammasome activation prevents the downstream cascade of inflammatory events, thereby mitigating inflammation. mdpi.comnih.gov

Regulation of Pro-inflammatory Cytokine Expression

The expression of pro-inflammatory cytokines is a hallmark of the inflammatory response. wikipedia.org These signaling molecules, which include various interleukins and tumor necrosis factor-alpha (TNF-α), orchestrate the recruitment and activation of immune cells. celljournal.org The regulation of cytokine gene expression is a complex process involving various transcription factors and signaling pathways. mdpi.combiorxiv.org

Preclinical Biological Activities of 3 Demethylthiocolchicine

Antimitotic and Antiproliferative Efficacy

The primary mechanism behind the anticancer potential of 3-demethylthiocolchicine lies in its ability to interfere with microtubule dynamics, a critical process for cell division. medchemexpress.combiotrend.comtargetmol.com By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. nih.gov This antimitotic action underpins its broad-spectrum cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity against Human Cancer Cell Lines

This compound has shown significant cytotoxic effects across a panel of human cancer cell lines in laboratory settings. Its efficacy has been documented against lung carcinoma (A549), breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and murine leukemia (L1210) cells. nih.govdntb.gov.uasemanticscholar.org The compound's derivatives have also been studied extensively to enhance this activity. nih.gov For instance, esterification of its phenolic group or modifications to its N-acyl group has led to compounds with superior activity compared to the parent drug in inhibiting the growth of L1210 murine leukemia cells. nih.gov

Studies have consistently shown that thio-ethers of colchicinoids, such as this compound, are generally more potent inhibitors of tubulin polymerization and cancer cell growth than their naturally occurring oxygenated counterparts. nih.gov

Interactive Table: In Vitro Cytotoxicity of Colchicine (B1669291) Derivatives The following table summarizes the half-maximal inhibitory concentration (IC50) values for various colchicine derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

| Compound/Drug | A549 (Lung) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | LoVo (Colon) IC50 (nM) | LoVo/DX (Colon, Resistant) IC50 (nM) |

| Colchicine | 13.9 ± 1.1 | 11.7 ± 1.1 | 11.2 ± 1.3 | 29.8 ± 3.1 |

| Doxorubicin (B1662922) | 108.3 ± 10.2 | 345.0 ± 28.5 | 321.8 ± 29.8 | 4988.0 ± 453.1 |

| Cisplatin | 2451.0 ± 215.6 | 3121.0 ± 289.0 | 2987.0 ± 256.4 | 5123.0 ± 478.1 |

Data sourced from a study on triple-modified colchicine derivatives and presented for comparative context. dntb.gov.uasemanticscholar.org

Selective Antitumor Activity Profiles

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Some derivatives of colchicine have shown a higher potency against tumor cells compared to normal cells, as indicated by high selectivity index (SI) values. dntb.gov.uasemanticscholar.orgresearchgate.net The SI is calculated as the ratio of the cytotoxic concentration against normal cells to that against cancer cells; a higher SI value suggests greater selectivity for cancer cells. researchgate.net For example, certain triple-modified colchicine derivatives have demonstrated high SI values, indicating they are more toxic to cancer cells than to normal BALB/3T3 fibroblast cells. dntb.gov.uasemanticscholar.orgresearchgate.net This selectivity is a promising characteristic for developing safer chemotherapeutic agents. researchgate.net

Efficacy against Multidrug-Resistant Cancer Cell Models

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. tandfonline.comnih.govresearchgate.net Colchicine site inhibitors, including derivatives of this compound, have shown potential in overcoming P-gp-mediated MDR. tandfonline.com Studies on doxorubicin-resistant colon adenocarcinoma cells (LoVo/DX), which overexpress P-gp, have shown that certain colchicine analogues can maintain high cytotoxicity, unlike standard drugs such as doxorubicin, which become significantly less effective. dntb.gov.uasemanticscholar.org For instance, N,N-diethyl-N-deacetylthiocolchicine demonstrated similar potent cytotoxicity against both the P-gp over-expressing KBvin cell line and its parent KB cell line, suggesting it is not a substrate for the P-gp pump. nih.gov

Anti-Amyloidogenic Properties

Beyond its anticancer activities, this compound has been investigated for its role in preventing the formation of amyloid fibrils, which are associated with various diseases, including amyloidosis.

Inhibition of Casein-Induced Amyloidogenesis

In preclinical models, this compound has shown effectiveness in blocking the formation of amyloid deposits. medchemexpress.combiotrend.comtargetmol.com Specifically, it was found to be equipotent to colchicine in preventing casein-induced amyloidogenesis in a murine model. nih.govwiley.comresearchgate.net This indicates that the compound can interfere with the pathological process of protein misfolding and aggregation that leads to amyloid fibril formation. nih.govwiley.com This anti-amyloidogenic property is significant because it is achieved with markedly lower toxicity compared to colchicine. medchemexpress.combiotrend.comtargetmol.comnih.govwiley.com

Immunomodulatory Effects on Leukocytes

This compound also exerts effects on the function of immune cells, particularly polymorphonuclear leukocytes (PMNs), which play a role in inflammation.

Research comparing this compound to colchicine revealed that the analogue has an equivalent effect on inhibiting the chemotaxis of PMNs. nih.govwiley.comresearchgate.net Chemotaxis is the directed movement of cells in response to a chemical stimulus, a key process in the inflammatory response. However, colchicine was found to be more potent in suppressing phagocytosis (the engulfing of foreign particles) and in inhibiting bactericidal activity. nih.govwiley.com Since the primary therapeutic effect of colchicine at clinical concentrations is the inhibition of chemotaxis, the comparable efficacy of this compound in this specific function suggests it could be a viable alternative with a potentially better safety profile for certain inflammatory conditions. nih.govwiley.com

Inhibition of Chemotaxis in Polymorphonuclear Leukocytes

This compound has demonstrated a significant ability to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs), a key process in the inflammatory response. nih.govwiley.com Chemotaxis is the directed movement of cells, such as PMNs, towards a chemical stimulus, which is a fundamental step in their migration to sites of inflammation and infection. nih.govharvard.edu

In comparative in vitro studies, the inhibitory effect of this compound on PMN chemotaxis was found to be equivalent to that of its parent compound, colchicine. nih.govwiley.com This suggests that the structural modification at the 3-position does not diminish its capacity to interfere with the migratory machinery of these immune cells. The inhibition of chemotaxis is considered a primary therapeutic mechanism of colchicine, and the comparable activity of this compound highlights its potential as an anti-inflammatory agent. wiley.comresearchgate.net

The process of neutrophil chemotaxis involves a complex cascade of events, including cell adhesion, crawling, and transmigration through the endothelium, all of which are guided by gradients of chemotactic factors. d-nb.info The ability of this compound to disrupt this process underscores its potential to modulate inflammatory conditions where neutrophil infiltration is a key pathological feature.

Modulatory Effects on Phagocytosis and Bactericidal Activity

While this compound shows strong inhibition of chemotaxis, its effects on other critical functions of polymorphonuclear leukocytes, namely phagocytosis and bactericidal activity, are less pronounced compared to colchicine. nih.govwiley.com Phagocytosis is the process by which PMNs engulf and internalize foreign particles, such as bacteria, while bactericidal activity refers to their ability to kill these ingested pathogens. nih.govmdpi.com

In vitro studies have revealed that colchicine is more potent in suppressing both phagocytosis and bactericidal activity than this compound. Specifically, colchicine was found to be twice as effective in suppressing phagocytosis and ten times more effective in inhibiting bactericidal activity when compared to its 3-demethylated analog. nih.govwiley.com

This differential activity suggests that the structural features of this compound, while effective in disrupting the cytoskeletal rearrangements necessary for cell migration, are less impactful on the mechanisms governing phagosome formation and the subsequent killing of bacteria.

Table 1: Comparative in vitro Effects of this compound and Colchicine on Polymorphonuclear Leukocyte Functions

| Biological Activity | This compound | Colchicine | Potency Ratio (Colchicine:3-DTC) |

| Inhibition of Chemotaxis | Equivalent | Equivalent | 1:1 |

| Suppression of Phagocytosis | Less Effective | More Effective | 2:1 |

| Inhibition of Bactericidal Activity | Less Effective | More Effective | 10:1 |

Structure Activity Relationship Sar of 3 Demethylthiocolchicine and Its Analogues

Influence of Functional Group Modifications on Biological Activity

The biological activity of 3-demethylthiocolchicine is intricately linked to its chemical structure. Alterations to its functional groups can either enhance or diminish its therapeutic potential.

Significance of Modifications at the C-7 Position

The C-7 position on the B-ring is a frequent target for structural modifications aimed at developing colchicine (B1669291) analogues with improved potency and reduced toxicity. calonmedical.com The acetamido group at this position is not essential for tubulin binding; in fact, removing the entire B-ring can enhance this interaction. clockss.org However, the nitrogen atom within the acetamido group at C-7 is critical for recognition by P-glycoprotein. clockss.org Analogues where this nitrogen is replaced by hydrogen show no resistance in cells overexpressing P-gp. clockss.org

Esterification of the phenolic group in this compound and replacing the N-acetyl group at C-7 with other N-acyl or N-carbalkoxy groups has yielded compounds with superior activity as inhibitors of both tubulin polymerization and the growth of L1210 murine leukemia cells in culture when compared to the parent drug. nih.gov Studies on N-substituted colchicine derivatives have shown that compounds with small substituents at the C-10 position and an acetyl group at C-7, similar to colchicine, exhibit comparable antiproliferative activity against various cancer cell lines. acs.org However, introducing a bulkier substituent like a benzyl (B1604629) amide at C-7 can slightly decrease this activity, possibly by interfering with the interaction at the colchicine binding site on tubulin. acs.org Conversely, having a free amino group at C-7 leads to a significant drop in activity, likely due to increased polarity which hinders membrane penetration. acs.org

Impact of Regioselective Demethylation (C1, C2, C3, C10)

Regioselective demethylation at different positions on the colchicine scaffold significantly influences the biological properties of the resulting analogues. nih.govcolab.ws Demethylation of the methoxy (B1213986) groups at C-1, C-2, and C-10 is crucial for the antimitotic activity of colchicine, as these groups are directly involved in the interaction with tubulin. semanticscholar.org The removal of methoxy groups from the A-ring (C-1, C-2, C-3) generally leads to a lower binding ability to tubulin and consequently, lower toxicity. semanticscholar.orgnih.gov Specifically, removing the 2- or 3-methoxy groups weakens binding by approximately 0.4 kcal/mol, while removing the 4-methoxy group has a more pronounced effect, weakening binding by about 1.36 kcal/mol. nih.gov

Demethylation at the C-10 position to form colchiceine (B1669290) results in reduced toxicity but also a lower binding affinity to tubulin. semanticscholar.org This is attributed to factors like reduced hydrophobicity and potential tautomerization of the C-9 carbonyl group. clockss.org However, for thiocolchicine (B1684108) analogues, regioselective demethylation at the C-1 position has been a strategy to produce derivatives like 1-demethylthiocolchicine. semanticscholar.org The introduction of ester or carbonate moieties to the hydroxyl groups created by demethylation can modulate the physicochemical properties, such as the number of hydrogen bond donors and acceptors, which in turn affects their biological activity. semanticscholar.orgnih.gov

Effect of Thioether Substitution on Molecular Properties and Bioactivity

The replacement of the C-10 methoxy group with a thiomethyl group to form thiocolchicine and its analogues has significant implications for their molecular properties and bioactivity. semanticscholar.org This thioether substitution enhances the stability of the molecule and leads to a more rapid and potent interaction with tubulin compared to their oxygen-containing counterparts (colchicinoids). researchgate.netnih.gov Thioether analogues have consistently demonstrated greater potency as inhibitors of tubulin polymerization and cell growth in various assays. nih.gov

The introduction of a thioether linkage can also influence the molecule's interaction with drug efflux pumps. While thiocolchicine analogues generally show slightly lower levels of resistance in cells overexpressing P-glycoprotein compared to their colchicine counterparts, they are still recognized as substrates. clockss.org The substitution of a disulfide bond with a more stable thioether bridge is a known strategy to improve the biological stability of therapeutic peptides against reducing agents, and a similar principle of enhanced stability likely contributes to the favorable properties of thiocolchicinoids. nih.gov

Computational and Biophysical Characterization of Interactions

Computational and biophysical methods are instrumental in elucidating the molecular interactions that underpin the biological activity of this compound and its analogues.

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking simulations have been employed to investigate the binding of this compound and its analogues to their primary target, tubulin, as well as other proteins like the intestinal tight junction protein ZO-1 to understand toxicity. researchgate.netresearchgate.net These simulations provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net

For instance, docking studies have confirmed that the A and C rings of colchicinoids are crucial for binding to tubulin. nih.gov The trimethoxyphenyl A-ring and the tropolone (B20159) C-ring engage in hydrogen bonding and hydrophobic interactions within the colchicine binding site on the β-tubulin subunit. semanticscholar.orgnih.gov The C-7 amide and C-9 carbonyl groups are often involved in forming key hydrogen bonds. researchgate.netresearchgate.net

In the context of toxicity, molecular docking analysis has suggested a correlation between the binding energy of colchicine analogues to ZO-1 and their gastrointestinal toxicity. researchgate.net These studies have revealed that both hydrogen bonding and hydrophobic interactions contribute to this off-target binding. researchgate.net

Furthermore, energy minimization modeling has been used to dock colchicinoids into the electron crystallographic structure of β-tubulin. semanticscholar.org Such studies have helped to identify potential binding sites and to rationalize the observed reactivity of chemically modified analogues with specific cysteine residues on the protein. semanticscholar.org

Below is a table summarizing the antiproliferative activity of selected this compound analogues.

| Compound | Modification | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| Colchicine | Parent Compound | SK-OV-3 | 1.28 | nih.gov |

| 3e | Crotyl substituent at C(9) | SK-OV-3 | 0.98 | nih.gov |

| Colchicine | Parent Compound | A549 | - | acs.org |

| Compound 3 | N-acetyl at C7 | A549 | Comparable to Colchicine | acs.org |

| Compound 4d | Benzyl amide at C7 | A549 | Slightly less active than Colchicine | acs.org |

| Compound 4 | Free amino group at C7 | A549 | ~100 times less active than Compound 3 | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent analogues. For colchicine site inhibitors, including derivatives of this compound, QSAR studies typically aim to correlate molecular descriptors with antiproliferative activity (often expressed as IC₅₀ values) or tubulin polymerization inhibition. nih.govresearchgate.netresearchgate.net

The development of a QSAR model involves several key steps. First, the three-dimensional structures of the compounds are generated and optimized to their lowest energy state. nih.gov Subsequently, a wide array of molecular descriptors are calculated to numerically represent the physicochemical properties of the molecules. These can include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: Which encode information about the 3D molecular structure. nih.gov

RDF (Radial Distribution Function) descriptors: Which are based on the distance distribution in the geometrical representation of the molecule. nih.gov

WHIM (Weighted Holistic Invariant Molecular) descriptors: Which are 3D descriptors based on statistical indices calculated on the projections of the atoms along principal axes. nih.gov

Statistical methods, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Stepwise-Multiple Linear Regression (S-MLR), are then employed to select the most relevant descriptors and build a predictive linear model. nih.gov For instance, a QSAR study on arylthioindole inhibitors of colchicine binding demonstrated that a GA-MLR model provided superior predictive power compared to S-MLR. nih.gov QSAR models have been successfully developed for various colchicinoid series, achieving high correlation coefficients (R²) for both training and test sets, indicating their robustness and predictive capacity. researchgate.net These models can reveal that properties like electron density at specific positions are crucial for activity, providing actionable insights for designing new, more potent anticancer agents. nih.govresearchgate.net

| QSAR Model Parameter | Description | Relevance to Thiocolchicinoids |

| Dependent Variable | The biological activity being modeled, typically IC₅₀ (nM) for antiproliferative activity against cancer cell lines (e.g., A549, MCF-7, LoVo). researchgate.netnih.gov | Predicts the potency of new this compound analogues. |

| Molecular Descriptors | Numerical values representing molecular properties (e.g., electronic, steric, topological, thermodynamic). nih.gov | Identifies key structural features that influence tubulin binding and cytotoxicity. |

| Statistical Method | Algorithm used to build the model (e.g., GA-MLR, S-MLR, Partial Least Squares). nih.govbibliotekanauki.pl | Correlates the descriptors with the biological activity to create a predictive equation. |

| Validation Metrics (e.g., R², Q²) | Statistical measures of the model's goodness-of-fit and predictive ability. Values closer to 1.0 indicate a more reliable model. nih.govresearchgate.net | Ensures the QSAR model is robust and can accurately predict the activity of untested compounds. |

Spectroscopic Probes for Tubulin Binding Kinetics (e.g., Fluorescence Quenching)

The kinetics of the interaction between this compound analogues and tubulin are commonly investigated using fluorescence spectroscopy. nih.gov While some colchicinoids exhibit enhanced fluorescence upon binding to tubulin, many B-ring analogues, including aminocolchicinoids, are poorly fluorescent in the tubulin-bound state. datapdf.com For these compounds, a more effective method is to monitor the quenching of tubulin's intrinsic tryptophan fluorescence. nih.govdatapdf.com

Tubulin contains tryptophan residues that fluoresce when excited with UV light (typically around 295 nm). nih.govbiorxiv.org When a ligand like a thiocolchicinoid binds to the colchicine site on β-tubulin, it induces a conformational change in the protein, altering the microenvironment of these tryptophan residues and causing a decrease, or quenching, of the fluorescence signal. nih.govnih.gov The rate of this fluorescence quenching is directly proportional to the rate of ligand binding.

Kinetic studies reveal that the binding process is often complex, best described by a two-step mechanism: an initial, rapid, reversible binding event followed by a slower, rate-limiting conformational change in the tubulin-ligand complex. core.ac.uk This is reflected in a biexponential decay of the fluorescence signal over time. biorxiv.org

The observed pseudo-first-order rate constant (k_obs) can be measured at different ligand concentrations to determine the individual rate constants for the binding reaction. Analysis of these kinetics provides crucial information on:

Association rate constants (on-rate): How quickly the compound binds to tubulin.

Dissociation rate constants (off-rate): How quickly the compound unbinds from tubulin.

Activation Energy: The energy barrier that must be overcome for the binding to occur. nih.gov

Studies on colchicine analogues show that modifications to the B-ring substituent directly impact these kinetic parameters. For example, the introduction of an amino group at the C-7 position can lower the on-rate and increase the activation energy compared to analogues lacking this feature. nih.gov

| Kinetic Parameter | Method of Determination | Significance for this compound Analogues |

| Pseudo-first-order rate constant (k_obs) | Measured from the exponential decay of tubulin tryptophan fluorescence over time upon ligand addition. nih.gov | Provides the overall rate of the binding process at a given ligand concentration. |

| Association Rate Constant (k_on) | Determined from the slope of the plot of k_obs versus ligand concentration. nih.gov | Quantifies the speed of the initial binding event. |

| Dissociation Rate Constant (k_off) | Measured in displacement experiments where a bound, non-fluorescent ligand is displaced by a fluorescent one. nih.gov | Indicates the stability of the drug-tubulin complex; a lower k_off means a more stable complex. |

| Activation Energy (Ea) | Calculated from the temperature dependence of the association rate constant using the Arrhenius equation. nih.gov | Reveals the energetic barrier to binding; influenced by B-ring substitutions. |

Analysis of Binding Affinity and Thermodynamics

The binding of this compound and its analogues to tubulin is characterized by high affinity, a property that is essential for their potent antimitotic activity. nih.govnih.gov The strength of this non-covalent interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating tighter binding. For example, reactive analogues such as 3-chloroacetyl-3-demethylthiocolchicine (B140561) act as competitive inhibitors of colchicine binding with apparent Ki values in the low micromolar range. researchgate.netcapes.gov.brsemanticscholar.org Generally, thio-isosters, where the C-10 methoxy group is replaced by a methylthio group, are found to be more potent inhibitors of tubulin polymerization than their naturally occurring oxygen counterparts, suggesting a higher binding affinity. nih.gov

The thermodynamic profile of the binding reaction reveals the forces driving the interaction. This profile is determined by measuring the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding. These parameters are related by the equation: ΔG = ΔH - TΔS.

Enthalpy (ΔH): Reflects changes in bonding energy, such as the formation or breaking of hydrogen bonds and van der Waals interactions. A negative ΔH indicates an enthalpically favorable (exothermic) process.

Entropy (ΔS): Represents changes in the randomness or disorder of the system, including conformational changes in the protein and ligand, and the release of ordered water molecules from the binding interface (the hydrophobic effect). A positive ΔS indicates an entropically favorable process.

The binding of colchicinoids to tubulin can be either enthalpy- or entropy-driven, depending on the specific substitutions. nih.gov For instance, the binding of analogues like deacetamidocolchicine (DAAC) is primarily driven by a favorable enthalpy change. nih.gov However, the introduction of an amino group at the C-7 position of the B-ring, as is present in many colchicine and thiocolchicine analogues, shifts the thermodynamic profile. The interaction of these aminocolchicinoids with tubulin becomes largely entropy-driven, characterized by a significant positive entropy change and a less favorable (or even unfavorable) enthalpy change. nih.gov This suggests that the hydrophobic effect and conformational changes play a dominant role in the binding of these specific analogues. This phenomenon, where a favorable change in enthalpy is offset by an unfavorable change in entropy (or vice versa), is known as enthalpy-entropy compensation and is frequently observed in protein-ligand interactions. mdpi.comd-nb.info

| Analogue Type | Primary Thermodynamic Driver | ΔH (Enthalpy) | ΔS (Entropy) | Implication |

| AC (A-C ring system only) | Enthalpy nih.gov | Favorable (Negative) | Slightly Favorable | Binding is driven by direct favorable interactions (e.g., H-bonds). |

| DAAC (Deacetamidocolchicine) | Enthalpy nih.gov | Favorable (Negative) | Slightly Favorable | The B-ring alone does not significantly alter the primary driving force from AC. |

| Aminocolchicinoids (e.g., NH₂-DAAC) | Entropy nih.gov | Unfavorable/Slightly Favorable | Highly Favorable (Positive) | Binding is driven by increased disorder, likely from the release of bound water (hydrophobic effect) and/or protein conformational changes. |

| This compound Analogues | Likely Entropy-Driven | Unfavorable/Slightly Favorable | Highly Favorable (Positive) | As B-ring substituted aminocolchicinoids, their binding is expected to be dominated by entropic contributions. |

Comparative Efficacy and Mechanistic Insights of 3 Demethylthiocolchicine with Other Colchicinoids

Relative Potency in Tubulin Binding and Microtubule Disruption Compared to Colchicine (B1669291) and Thiocolchicine (B1684108)

3-Demethylthiocolchicine, a key analog of colchicine, demonstrates significant potency as a microtubule-disrupting agent. Its mechanism of action is rooted in its interaction with tubulin, the fundamental protein subunit of microtubules. The substitution of the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) ring with a methylthio group, a characteristic of thiocolchicinoids, generally enhances antitubulin activity.

Studies comparing naturally occurring Colchicum alkaloids with their thio isosteres have shown that the thio ethers are consistently more potent as inhibitors of tubulin polymerization. nih.gov This increased potency is observed with this compound and its derivatives. For instance, various derivatives created through esterification of the phenolic group or modification of the N-acetyl group on this compound have displayed superior activity in inhibiting tubulin polymerization compared to the parent compound itself. nih.gov

The binding of colchicinoids to tubulin is a critical determinant of their antimitotic activity. Research on chloroacetylated derivatives of this compound provides insight into this interaction. Specifically, 3-chloroacetyl-3-demethylthiocolchicine (B140561), a reactive analog, resembles colchicine in its ability to bind to tubulin. researchgate.netnih.gov It forms covalent adducts with cysteine residues on the β-tubulin subunit, primarily Cys-239 and Cys-354. researchgate.netnih.gov The formation of these adducts highlights the specific molecular interactions within the colchicine binding site on tubulin. While both colchicine and this compound analogs target this site, the nature and strength of the interaction can differ, contributing to variations in their biological potency. The replacement of the C-10 oxygen with sulfur in thiocolchicinoids like this compound appears to be a key factor in enhancing this tubulin-binding affinity. nih.gov

Comparative Analysis of Antiproliferative and Cytotoxic Effects against Diverse Cell Lines

The enhanced tubulin-binding activity of this compound and its derivatives translates into potent antiproliferative and cytotoxic effects against various cancer cell lines. The ability to inhibit tubulin polymerization directly disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death, which is a key strategy in cancer therapy.

Derivatives of this compound have shown superior activity in inhibiting the growth of L1210 murine leukemia cells in culture when compared to the parent drug. nih.gov While direct comparative IC50 values for this compound across a wide range of cell lines are not always detailed in tandem with colchicine and thiocolchicine, the general trend observed for thiocolchicinoids points towards heightened potency. For example, 2-demethylthiocolchicine, a positional isomer, exhibited cytotoxic potency similar to thiocolchicine against A549 (lung carcinoma) and KB (nasopharyngeal carcinoma) cell lines. unc.edu Furthermore, studies on other demethylated thiocolchicine analogs, such as 1-demethylthiocolchicine, have demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (LoVo) cell lines. semanticscholar.org This suggests that the core structure of demethylated thiocolchicine is highly active. The potent antitubulin effects of this class of compounds make them valuable as a basis for evaluating potential antitumor drugs. nih.gov

Table 1: Comparative Antiproliferative Activity of Colchicinoids

| Compound | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Derivatives of this compound | L1210 (Murine Leukemia) | Showed superior growth inhibition over the parent drug. | nih.gov |

| 2-Demethylthiocolchicine | A549 (Lung Carcinoma), KB (Nasopharyngeal Carcinoma) | Exhibited cytotoxic potency similar to thiocolchicine. | unc.edu |

| 1-Demethylthiocolchicine | MCF-7 (Breast Adenocarcinoma), LoVo (Colon Adenocarcinoma) | Demonstrated high antiproliferative activity and selectivity. | semanticscholar.org |

| Thiocolchicine | A549 (Lung Carcinoma) | IC50 = 0.65μM. | researchgate.net |

Differential Modulation of Cellular Processes (e.g., Cell Cycle, Apoptosis)

The primary mechanism by which this compound and related compounds exert their antiproliferative effects is through the disruption of microtubule dynamics, which has profound consequences for cellular processes, most notably the cell cycle and apoptosis.

Like other inhibitors that target the colchicine binding site on tubulin, this compound's disruption of microtubule polymerization prevents the formation of a functional mitotic spindle. This impairment of chromosome segregation during mitosis triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M transition phase. acs.orgnih.gov Prolonged arrest at this checkpoint typically initiates the intrinsic apoptotic pathway.

A radiolabeled derivative, 3-demethyl-3-chloroacetylthiocolchicine, which is a potent inhibitor of tubulin polymerization, has been shown to covalently label the β-subunit of tubulin five to six times more rapidly than the α-subunit. dokumen.pub This specific targeting of β-tubulin is the initial event that cascades into cell cycle arrest and programmed cell death. The induction of apoptosis is a shared characteristic among potent colchicinoids. For example, the compound CT20126, a colchicine analog, was found to induce a significant increase in the sub-G1 population (indicative of apoptotic cells) and caspase-3 activation. researchgate.net While detailed comparative studies quantifying the precise differential effects of this compound versus colchicine on specific cell cycle proteins or apoptotic markers are limited, its potent antitubulin activity strongly suggests it is a powerful inducer of G2/M arrest and subsequent apoptosis. nih.gov

Evaluation Against Other Key Colchicine Analogues (e.g., Demecolcine, Colchiceine (B1669290), Combretastatin A-4, Podophyllotoxin)

A broader comparison of this compound with other well-known tubulin inhibitors further contextualizes its activity. These compounds, while structurally diverse, often share the ability to interact with the colchicine binding site on β-tubulin.

Demecolcine (Colcemid): Demecolcine, the N-deacetyl-N-methyl derivative of colchicine, is a potent antimitotic agent. A thiocolchicine analog of demecolcine, 3-demethylthiodemecolcine, has been synthesized from this compound, indicating a close structural and functional relationship. nih.gov Generally, thio ethers like those derived from this compound are more potent inhibitors of tubulin polymerization than their corresponding oxygen-containing alkaloids. nih.gov

Colchiceine: Colchiceine (10-demethylcolchicine) is a metabolite of colchicine that is considered essentially inactive as an antitubulin agent. semanticscholar.org This highlights the critical role of the substituent at the C-10 position for tubulin binding. The replacement with a methylthio group in thiocolchicinoids, including this compound, restores and even enhances this activity, in stark contrast to the hydroxyl group of colchiceine.

Combretastatin A-4 (CA-4): CA-4 is a potent natural product that binds to the colchicine site and strongly inhibits tubulin polymerization. nih.govresearchgate.net Like colchicine, it possesses a trimethoxybenzene ring, which is crucial for its binding. nih.gov The covalent reaction of a this compound derivative with tubulin can be significantly inhibited by the presence of CA-4, confirming they compete for the same binding site. dokumen.pub

Podophyllotoxin (B1678966): This lignan (B3055560) is another powerful antimitotic agent that competitively inhibits colchicine's binding to tubulin, indicating it also occupies the colchicine binding site. nih.govdntb.gov.ua Similar to CA-4, podophyllotoxin effectively inhibits the binding of this compound derivatives to tubulin, reinforcing the shared mechanism of action among these structurally different molecules. dokumen.pub

Table 2: Comparison of this compound with Other Tubulin Inhibitors

| Compound | Structural Class | Interaction with Colchicine Site | Key Comparative Finding | Reference |

|---|---|---|---|---|

| Demecolcine | Colchicinoid | Binds to site | Thio-analogs derived from this compound are generally more potent. | nih.gov |

| Colchiceine | Colchicinoid | Essentially inactive | Demonstrates the importance of the C-10 substituent, which is favorably a methylthio group in this compound. | semanticscholar.org |

| Combretastatin A-4 | Stilbene | Competitive inhibitor | Competes with this compound derivatives for tubulin binding, confirming a shared target site. | dokumen.pub |

| Podophyllotoxin | Lignan | Competitive inhibitor | Effectively blocks the binding of this compound derivatives to tubulin. | dokumen.pub |

Advanced Research Methodologies and Analytical Techniques for 3 Demethylthiocolchicine Studies

In Vitro Cell-Based Assays

In vitro studies are fundamental to characterizing the molecular and cellular effects of 3-Demethylthiocolchicine. These assays provide a controlled environment to dissect its mechanism of action, particularly its role as a microtubule-targeting agent.

The initial evaluation of this compound's potential as an anticancer agent involves assessing its impact on the viability and proliferation of cancer cells. Assays that measure metabolic activity are commonly used for this purpose. These methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, rely on the principle that metabolically active, viable cells can reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. Similarly, luminescent assays that quantify ATP, an indicator of metabolically active cells, offer a highly sensitive method to assess cell viability. promega.combiotium.com

Studies on thiocolchicine (B1684108) derivatives demonstrate their cytotoxic potential against various tumor cell lines. While this compound itself has been reported to be non-cytotoxic at concentrations up to 5000 nM, its parent compound, thiocolchicine, is cytotoxic at a concentration of 0.6 nM. google.com This highlights the significance of the 3-demethyl functional group in modulating the compound's toxicity profile. Despite its lower individual cytotoxicity, this compound serves as a crucial intermediate in the synthesis of other potent thiocolchicine derivatives. google.comresearchgate.net For instance, amine analogs of thiocolchicine have shown significant antiproliferative activities in the nanomolar range against several cancer cell lines. researchgate.net

| Compound | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Thiocolchicine | Various Tumor Cells | Cytotoxic at 0.6 nM | google.com |

| This compound | Breast Carcinoma & Other Tumors | Non-cytotoxic up to 5000 nM | google.com |

| Amine Analogs of Thiocolchicine | A549, MCF-7, LoVo, LoVo/DX | IC50 values in the nanomolar range | researchgate.net |

A key mechanism by which many anticancer agents, including tubulin inhibitors, exert their effect is through the induction of programmed cell death, or apoptosis. nih.govmdpi.com The study of biochemical markers is essential to confirm and elucidate the apoptotic pathway initiated by this compound derivatives. The intrinsic, or mitochondrial, pathway of apoptosis is a common target. mdpi.com

Key biochemical markers investigated include the release of cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome, which in turn activates a cascade of effector caspases, such as caspase-3, -6, and -7, that execute cell death. mdpi.com Assays to detect these markers often involve western blotting to measure protein levels or specialized fluorescence-based assays to quantify enzyme activity. For example, studies on related compounds have demonstrated the induction of mitochondrial apoptosis, characterized by cytochrome c release and subsequent caspase-3 activation. nih.govmdpi.com Investigating whether this compound or its more active derivatives can trigger these same apoptotic markers is a critical area of research.

Flow cytometry is a powerful technique used to analyze the cell cycle distribution within a population of cells. nih.gov This is particularly relevant for microtubule-targeting agents like this compound, as they are known to interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.com This interference typically leads to an arrest of cells in the G2/M (Gap 2/Mitosis) phase of the cell cycle. nih.govmdpi.com

The methodology involves staining cells with a fluorescent dye, such as Propidium Iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), which stoichiometrically binds to DNA. nih.gov The fluorescence intensity of individual cells is then measured by a flow cytometer. The resulting DNA content histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases. mdpi.com Bivariate analysis, combining DNA content with the expression of cell cycle-specific proteins like cyclins or the incorporation of DNA replication markers like 5'-bromo-2'-deoxyuridine (BrdU), can provide a more detailed analysis. nih.gov Studies on various tubulin inhibitors that bind to the colchicine (B1669291) site have consistently shown G2/M phase arrest, and this analytical technique is crucial for determining if this compound derivatives share this hallmark mechanism. nih.gov

The primary mechanism of action for colchicinoids is the inhibition of microtubule polymerization. medchemexpress.comnih.gov Spectrophotometric and turbidimetric assays are the gold-standard methods to quantitatively assess this activity in vitro. These assays monitor the assembly of purified tubulin into microtubules in real-time. cytoskeleton.comcytoskeleton.com